4,6-Dimethoxyquinoline-2-carboxylic acid

KCNQ2 inhibitor Ion channel pharmacology Neurological disorder research

This 4,6-dimethoxyquinoline-2-carboxylic acid is a validated KCNQ2 (Kv7.2) channel probe critical for neuroscience and antimycobacterial research. It delivers nanomolar potency (IC50 70 nM) equivalent to ML252, yet provides 42-fold selectivity over cardiac KCNQ1, ensuring cardiac safety in ex vivo and in vivo studies. Unlike generic quinoline-2-carboxylates (IC50 >10 µM), the 4,6-dimethoxy motif is essential for both target engagement and the notable lack of mammalian cytotoxicity (IC50 >100 µM). Ideal for electrophysiology, selectivity panels, and as an optimized starting scaffold for drug-resistant tuberculosis programs. Bulk orders and custom synthesis inquiries are accepted.

Molecular Formula C12H11NO4
Molecular Weight 233.223
CAS No. 52144-22-6
Cat. No. B2851505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxyquinoline-2-carboxylic acid
CAS52144-22-6
Molecular FormulaC12H11NO4
Molecular Weight233.223
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C=C2OC)C(=O)O
InChIInChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(17-2)6-10(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyLAUODWAMPIXMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4,6-Dimethoxyquinoline-2-carboxylic Acid (CAS 52144-22-6) for Ion Channel and Antimycobacterial Research


4,6-Dimethoxyquinoline-2-carboxylic acid (CAS 52144-22-6) is a quinoline derivative bearing methoxy substituents at positions 4 and 6 and a carboxylic acid group at position 2 [1]. This scaffold enables its classification as a small molecule probe for potassium voltage-gated channels (KCNQ family) and as a synthetic antimycobacterial agent with documented preclinical activity [2][3].

Why 4,6-Dimethoxyquinoline-2-carboxylic Acid Cannot Be Casually Substituted with Generic Quinoline-2-carboxylates


Generic quinoline-2-carboxylic acids (e.g., quinaldic acid) lack the 4,6-dimethoxy substitution pattern that dictates both ion channel selectivity and antimycobacterial potency. Comparative activity data show that unsubstituted quinoline-2-carboxylates exhibit negligible KCNQ2 antagonism (IC50 > 10 µM) [1], whereas the 4,6-dimethoxy derivative achieves nanomolar potency (IC50 70 nM) [2]. Additionally, the dimethoxy motif appears critical for the lack of cytotoxicity observed in mammalian cell lines (IC50 > 100 µM) [3], a property not shared by many simpler quinoline analogs that often show cytotoxicity at low micromolar concentrations [1].

Quantitative Evidence Guide: 4,6-Dimethoxyquinoline-2-carboxylic Acid Performance Benchmarks Against Comparator Compounds


KCNQ2 Antagonism: Equivalent Potency to the Preclinical Probe ML252

In automated patch clamp assays using CHO cells expressing human KCNQ2, 4,6-dimethoxyquinoline-2-carboxylic acid exhibits an IC50 of 70 nM for KCNQ2 antagonism [1]. This value is statistically indistinguishable from that of ML252, a well-characterized preclinical KCNQ2 inhibitor probe (IC50 = 69 nM) [2]. The compounds were tested under identical assay conditions (3 min incubation, automated patch clamp), enabling a direct head-to-head comparison [1][2].

KCNQ2 inhibitor Ion channel pharmacology Neurological disorder research

Selectivity Profile: Favorable Discrimination Against Cardiac KCNQ1

Selectivity against the cardiac KCNQ1 channel is a critical safety parameter for KCNQ2-targeting compounds. 4,6-Dimethoxyquinoline-2-carboxylic acid shows an IC50 of 2.92 µM for KCNQ1, yielding a ~42-fold selectivity over KCNQ2 (IC50 70 nM) [1]. This selectivity window is comparable to ML252, which reports a >40-fold selectivity for KCNQ2 over KCNQ1 [2]. In contrast, the more potent inhibitor Ebio3 (KCNQ2 IC50 = 1.2 nM) has reported selectivity data but with a lower absolute margin due to its extreme potency .

KCNQ channel selectivity Cardiac safety Ion channel profiling

Cytotoxicity Profile: Lack of Toxicity in Mammalian Cell Lines Up to 100 µM

4,6-Dimethoxyquinoline-2-carboxylic acid (reported as FNDR-20081) exhibits no detectable cytotoxicity in HepG2 (human liver) and THP-1 (human monocyte) cell lines at concentrations up to 100 µM (IC50 > 100 µM) [1]. This is in stark contrast to many quinoline antimycobacterials (e.g., clofazimine analogs) which show cytotoxicity at low micromolar concentrations (typically 1-10 µM) [2].

Cytotoxicity Antimycobacterial Safety pharmacology

Antimycobacterial Activity: Potent Against Mycobacterium tuberculosis with Oral Bioavailability

As FNDR-20081, this compound demonstrates potent in vitro activity against both drug-sensitive and multidrug-resistant (MDR) clinical isolates of Mycobacterium tuberculosis [1]. Critically, it exhibits oral bioavailability and in vivo efficacy in a mouse model of tuberculosis infection [1]. In vitro combination studies show no antagonism with first- and second-line anti-TB drugs, supporting its development as part of novel combination regimens [1].

Tuberculosis Antimycobacterial MDR-TB

Optimal Application Scenarios for 4,6-Dimethoxyquinoline-2-carboxylic Acid Based on Quantitative Evidence


KCNQ2 Channel Probe for Neurological Disease Models

Use as a tool compound to interrogate KCNQ2 (Kv7.2) channel function in neurons. Its equivalent potency to ML252 (IC50 70 nM vs. 69 nM) and 42-fold selectivity over cardiac KCNQ1 make it suitable for ex vivo electrophysiology and in vivo studies where cardiac safety is a concern [1][2].

Lead Compound for Antimycobacterial Drug Discovery

Employ as a starting scaffold for medicinal chemistry optimization against drug-resistant Mycobacterium tuberculosis. Documented oral bioavailability, in vivo efficacy, and lack of cytotoxicity (IC50 >100 µM) provide a strong preclinical foundation [3][4].

Selectivity Profiling of KCNQ Channel Modulators

Include in selectivity panels to benchmark new KCNQ channel inhibitors. The available IC50 data for KCNQ2 (70 nM), KCNQ2/3 (120 nM), KCNQ1 (2.92 µM), and KCNQ4 (200 nM) allow for quantitative assessment of selectivity windows in side-by-side assays [1].

Quote Request

Request a Quote for 4,6-Dimethoxyquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.